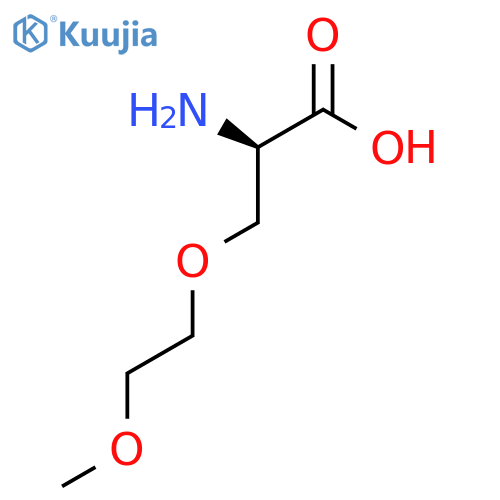Cas no 1849427-25-3 (D-Serine, O-(2-methoxyethyl)-)

D-Serine, O-(2-methoxyethyl)- structure
商品名:D-Serine, O-(2-methoxyethyl)-
D-Serine, O-(2-methoxyethyl)- 化学的及び物理的性質
名前と識別子
-
- D-Serine, O-(2-methoxyethyl)-
- 1849427-25-3
- EN300-1300267
- (2R)-2-amino-3-(2-methoxyethoxy)propanoic acid
-
- インチ: 1S/C6H13NO4/c1-10-2-3-11-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1
- InChIKey: ZOMRDSPJEFYHEH-RXMQYKEDSA-N
- ほほえんだ: O(CCOC)C[C@H](C(=O)O)N
計算された属性
- せいみつぶんしりょう: 163.08445790g/mol
- どういたいしつりょう: 163.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 6
- 複雑さ: 117
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.8Ų
- 疎水性パラメータ計算基準値(XlogP): -3.7
D-Serine, O-(2-methoxyethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1300267-50mg |
(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |
1849427-25-3 | 50mg |
$768.0 | 2023-09-30 | ||
| Enamine | EN300-1300267-1.0g |
(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |
1849427-25-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1300267-250mg |
(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |
1849427-25-3 | 250mg |
$840.0 | 2023-09-30 | ||
| Enamine | EN300-1300267-500mg |
(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |
1849427-25-3 | 500mg |
$877.0 | 2023-09-30 | ||
| Enamine | EN300-1300267-10000mg |
(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |
1849427-25-3 | 10000mg |
$3929.0 | 2023-09-30 | ||
| Enamine | EN300-1300267-5000mg |
(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |
1849427-25-3 | 5000mg |
$2650.0 | 2023-09-30 | ||
| Enamine | EN300-1300267-1000mg |
(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |
1849427-25-3 | 1000mg |
$914.0 | 2023-09-30 | ||
| Enamine | EN300-1300267-100mg |
(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |
1849427-25-3 | 100mg |
$804.0 | 2023-09-30 | ||
| Enamine | EN300-1300267-2500mg |
(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |
1849427-25-3 | 2500mg |
$1791.0 | 2023-09-30 |
D-Serine, O-(2-methoxyethyl)- 関連文献
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
1849427-25-3 (D-Serine, O-(2-methoxyethyl)-) 関連製品
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
